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Introduction
This application note provides a detailed protocol for the two-step labeling of an antibody with

Sulfo-Cy3-Tetrazine. This method utilizes bioorthogonal click chemistry, specifically the

inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (TCO)

modified antibody and a tetrazine-functionalized fluorescent dye. This highly efficient and

specific reaction allows for precise control over the labeling process, resulting in a stable and

highly fluorescent antibody conjugate suitable for a variety of applications, including

fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2]

The protocol is divided into two main stages:

Antibody Modification with TCO-NHS Ester: Introduction of the TCO reactive group onto the

antibody.

Labeling with Sulfo-Cy3-Tetrazine: The "click" reaction between the TCO-modified antibody

and the Sulfo-Cy3-Tetrazine dye.
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Materials and Reagents
Purified antibody (free of BSA, glycine, or other amine-containing stabilizers)

TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester)

Sulfo-Cy3-Tetrazine

Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous Dimethylsulfoxide (DMSO)

Phosphate Buffered Saline (PBS), pH 7.4

Desalting Spin Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

UV-Vis Spectrophotometer

Microcentrifuge

Experimental Protocols
Stage 1: Antibody Modification with TCO-NHS Ester
This stage involves the reaction of a TCO-NHS ester with primary amines (primarily on lysine

residues) on the antibody, forming a stable amide bond and introducing the TCO reactive

group.

Protocol:

Antibody Preparation:

If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins

(e.g., BSA), it must be purified.[3] This can be achieved by dialysis against PBS or by

using an antibody purification kit.

Adjust the antibody concentration to 2-10 mg/mL in PBS.[3]
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Buffer exchange the antibody into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5)

using a desalting spin column.

TCO-NHS Ester Preparation:

Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a

concentration of 10 mg/mL.[3]

Conjugation Reaction:

Determine the desired molar excess of TCO-NHS ester to antibody. A common starting

point is a 5 to 15-fold molar excess.[4] Refer to Table 1 for guidance on the relationship

between molar excess and the resulting degree of TCO modification.

Add the calculated volume of the TCO-NHS ester solution to the antibody solution.

Mix gently by pipetting and incubate for 60 minutes at room temperature.[4]

Purification of TCO-Modified Antibody:

Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated

with PBS (pH 7.4).[3][4] Follow the manufacturer's instructions for the spin column.

The purified TCO-modified antibody is now ready for the next stage.

Table 1: TCO-NHS Ester to Antibody Molar Ratio and Resulting Degree of Labeling (DOL)

Molar Excess of TCO-NHS
Ester to Antibody

Approximate Number of
TCO Groups per Antibody

Reference

5:1 4 [4]

10:1 8 [4]

15:1 10 [4]

Note: The actual degree of labeling can vary depending on the antibody and specific reaction

conditions. It is recommended to determine the TCO DOL experimentally if precise

quantification is required.
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Stage 2: Labeling with Sulfo-Cy3-Tetrazine
This stage utilizes the highly efficient and specific inverse-electron-demand Diels-Alder

cycloaddition between the TCO group on the modified antibody and the tetrazine moiety on the

Sulfo-Cy3 dye.[2]

Protocol:

Sulfo-Cy3-Tetrazine Preparation:

Prepare a stock solution of Sulfo-Cy3-Tetrazine in an appropriate solvent (e.g., DMSO or

water, depending on the manufacturer's instructions) at a concentration of 1-10 mg/mL.

"Click" Reaction:

Add a 1.5 to 5-fold molar excess of Sulfo-Cy3-Tetrazine to the TCO-modified antibody

solution.

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The

reaction is typically rapid.[5]

Purification of the Labeled Antibody:

Remove unreacted Sulfo-Cy3-Tetrazine by passing the reaction mixture through a

desalting spin column equilibrated with PBS (pH 7.4).[3]

Collect the purified, fluorescently labeled antibody.

Characterization of the Labeled Antibody:

Determine the Degree of Labeling (DOL), which is the average number of dye molecules

per antibody. This is crucial for ensuring reproducibility and optimal performance of the

conjugate.[6][7] An optimal DOL for most antibodies is between 2 and 10.[7]

The DOL can be calculated using the following formula after measuring the absorbance of

the purified conjugate at 280 nm (A280) and at the maximum absorbance of Sulfo-Cy3

(approximately 550 nm, Amax).[8]
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Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

DOL = (Amax × ε_protein) / {[A280 - (Amax × CF)] × ε_dye}

Where:

A280: Absorbance of the conjugate at 280 nm.

Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

CF: Correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).

ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, typically

~210,000 M⁻¹cm⁻¹).[7]

ε_dye: Molar extinction coefficient of Sulfo-Cy3 at its Amax (typically ~150,000

M⁻¹cm⁻¹).

Storage:

Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Add

a cryoprotectant like glycerol if freezing. Protect from light.
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Stage 1: Antibody Modification with TCO

Stage 2: Labeling with Sulfo-Cy3-Tetrazine
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Caption: Experimental workflow for labeling antibodies with Sulfo-Cy3-Tetrazine.
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Step 2: Click Reaction
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Caption: Chemical reaction pathway for antibody labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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